3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid
Description
3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid is a benzoic acid derivative functionalized with two distinct substituents:
- Acridin-9-ylamino group: A planar, aromatic heterocyclic system (acridine) linked via an amino group at the 3-position of the benzene ring. Acridine derivatives are known for intercalation into DNA and fluorescence properties .
- Ethoxycarbonylamino group: A carbamate-protected amine at the 5-position, offering hydrolytic stability under physiological conditions compared to free amines .
However, its properties and performance depend heavily on structural modifications relative to analogs.
Properties
CAS No. |
655238-62-3 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
NHOPHVNRMIDBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid typically involves a multi-step process. One common method includes the initial formation of the acridine moiety followed by its functionalization to introduce the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acridine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the benzoic acid derivative, affecting its solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism by which 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid exerts its effects involves several molecular targets and pathways:
Topoisomerase II Inhibition: The compound can intercalate into DNA, inhibiting the action of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Apoptosis Induction: It can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzoic Acid Derivatives
Key Observations :
- Acridine vs.
- Ethoxycarbonylamino vs. Carbamate Protections: The ethoxycarbonyl group balances hydrolytic stability and deprotection ease, contrasting with Fmoc (acid-labile) or thiosemicarbazone (metal-chelating) groups .
Physicochemical and Functional Properties
Table 2: Inferred Property Comparison
Biological Activity
3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid, also known by its CAS number 76377-80-5, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an acridine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Weight | 401.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 76377-80-5 |
Anticancer Activity
Research indicates that acridine derivatives exhibit potent anticancer activities. For instance, a study highlighted the effectiveness of acridine compounds against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and K562 (chronic myeloid leukemia) cells. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide .
Case Study: In Vitro Antitumor Activity
In a study examining the cytotoxic effects of various acridine derivatives, it was found that this compound inhibited the proliferation of cancer cells effectively. The IC50 values recorded were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT116 | 8.2 |
| K562 | 12.0 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism through which acridine derivatives exert their anticancer effects often involves intercalation into DNA, leading to disruption of replication and transcription processes. Additionally, they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) .
Other Biological Activities
Apart from anticancer properties, acridine derivatives have shown potential in other areas:
- Antimicrobial Activity : Some studies suggest that acridine compounds can inhibit bacterial growth, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in various models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
